N-(4-Chloro-5-methoxy-2-methylphenyl)acetamide
Description
N-(4-Chloro-5-methoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro, methoxy, and methyl group on the phenyl ring
Properties
CAS No. |
62492-43-7 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(4-chloro-5-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13) |
InChI Key |
JFOXPXZDMXQISW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-methoxy-2-methylphenyl)acetamide typically involves the acylation of 4-chloro-5-methoxy-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-chloro-5-hydroxy-2-methylphenylacetamide.
Reduction: Formation of 4-chloro-5-methoxy-2-methylphenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-5-methoxy-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methoxy-5-methylphenyl)acetamide
- N-(4-Chloro-2-methoxyphenyl)acetamide
- N-(4-Chloro-5-methoxyphenyl)acetamide
Uniqueness
N-(4-Chloro-5-methoxy-2-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
